4-Tert-butylcyclohexanol
CAS No.: 98-52-2
Cat. No.: VC21178552
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98-52-2 |
---|---|
Molecular Formula | C10H20O |
Molecular Weight | 156.26 g/mol |
IUPAC Name | 4-tert-butylcyclohexan-1-ol |
Standard InChI | InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 |
Standard InChI Key | CCOQPGVQAWPUPE-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC(CC1)O |
Canonical SMILES | CC(C)(C)C1CCC(CC1)O |
Melting Point | 66.0 °C |
Introduction
Synthesis and Production Methods
Industrial Preparation Routes
Several synthetic routes have been established for the production of 4-Tert-butylcyclohexanol. The most common industrial method involves the hydrogenation of 4-tert-butylphenol . Another approach utilizes the tert-butylation reaction between phenol and isobutylene in the presence of aluminum trichloride catalyst, followed by catalytic hydrogenation with Raney Nickel W7 . This process typically produces a mixture of geometric isomers, with the trans structure generally accounting for more than 70% of the product .
Stereoselective Synthesis Approaches
More selective methods have been developed to control the stereochemical outcome of the synthesis. A notable approach described in patent literature involves hydrogenating 4-tert-butylphenol in a solvent in the presence of a rhodium catalyst with hydrogen chloride and/or sulfuric acid . This method demonstrates a significant improvement in stereocontrol, allowing for enhanced production of the cis isomer, which is often desired for specific applications due to its unique properties.
Isomer Ratio Control
The ratio of cis to trans isomers can be carefully controlled by modifying reaction conditions. In one documented example, a process utilizing a rhodium catalyst with hydrochloric acid achieved a yield of 93.4% 4-Tert-butylcyclohexanol with a cis:trans ratio of 89.9:10.1 . This represents a substantial improvement over conventional methods, which typically favor the trans isomer. The ability to control this ratio is critical for applications where the specific stereochemistry influences performance characteristics.
Table 2: Comparison of Synthesis Methods for 4-Tert-butylcyclohexanol
Chemical Properties and Reactivity
Structural Characteristics
The unique arrangement of the tert-butyl and hydroxyl groups within the cyclohexane ring creates distinctive steric interactions that influence the compound's physical properties, including boiling point, solubility, and reactivity . The tert-butyl group, being relatively bulky, provides steric hindrance that affects the molecule's conformational flexibility and interaction with other chemical species. These structural characteristics must be carefully considered when developing compounds for specific applications where performance requirements are precisely defined .
Isomerism and Stereochemistry
The cis and trans isomers of 4-Tert-butylcyclohexanol exhibit different physical properties and reactivity patterns, which is a critical consideration for developing compounds with specific performance characteristics . The orientation of the hydroxyl group relative to the tert-butyl substituent creates distinct molecular environments that influence how these isomers interact with other substances in various formulations. This differential behavior is particularly important in stereoselective reactions and specialized applications.
Key Chemical Reactions
4-Tert-butylcyclohexanol can undergo various chemical transformations. A key reaction is its oxidation to 4-tert-butylcyclohexanone . This oxidation can be performed using various reagents, including trichloroisocyanuric acid in the presence of pyridine in ethyl acetate . Interestingly, in competitive Oppenauer oxidation experiments using zeolite BEA as a stereoselective catalyst, only the cis-isomer is selectively converted to the corresponding ketone, while the trans-isomer remains unchanged . This differential reactivity provides a useful method for separating the isomers and is exploited in stereoselective synthetic applications.
Table 3: Comparative Properties of Cis and Trans Isomers of 4-Tert-butylcyclohexanol
Applications and Uses
Role in Fragrance Industry
One of the primary applications of 4-Tert-butylcyclohexanol is in the fragrance industry, where it serves as a stabilizer and enhancer for aromatic compounds . It provides a smooth, pleasant scent profile that contributes to well-rounded, pleasing fragrances in perfumery and personal care products such as lotions . Its structural characteristics allow it to interact effectively with other fragrance components, enhancing their longevity and performance in complex formulations.
Solvent Applications
Beyond fragrances, 4-Tert-butylcyclohexanol finds extensive use as an exceptional solvent for various applications, including paints, coatings, and inks . Its unique solubility properties, derived from the combination of polar and non-polar structural elements, make it effective at dissolving a wide range of substances while maintaining compatibility with formulation components. This versatility contributes to its value in industrial processes where specific solvent characteristics are required.
Chemical Synthesis Applications
4-Tert-butylcyclohexanol serves as a reactant in numerous chemical syntheses. It can be used to synthesize tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex by reacting with [V8O20(C18H24N2)4] . This versatility in organic synthesis contributes to its value in pharmaceutical and specialty chemical development where specific molecular architectures are required.
Dermatological Applications
Recent research has revealed promising dermatological applications for 4-Tert-butylcyclohexanol. A formulation containing this compound showed a significant immediate anti-stinging/anti-burning effect when applied topically in vivo . The compound demonstrates potential for use in sensitive skin treatments, with studies focusing on its ability to reduce skin sensitivity and irritation. These properties make it increasingly valuable in specialized skincare formulations designed for individuals with reactive or sensitive skin conditions.
Recent Research Developments
Anti-inflammatory Properties
Recent research has focused on exploring the anti-inflammatory properties of 4-Tert-butylcyclohexanol. Studies have revealed its potential in soothing sensitive skin and reducing inflammatory responses following various types of skin irritation . This has led to increased interest in incorporating the compound into specialized skincare formulations targeted at individuals with sensitive or reactive skin conditions where conventional ingredients may cause irritation.
Mechanism of Action
The mechanism underlying the anti-inflammatory effects of 4-Tert-butylcyclohexanol appears to be related to its ability to decrease subjective and objective symptoms of skin sensitivity . Controlled, single-blind, randomized studies have been conducted to evaluate these effects, demonstrating promising results in reducing skin reactivity to various stimuli. These findings have significant implications for the development of targeted skincare products for sensitive skin.
Future Research Directions
Current research trends suggest continued exploration of the compound's potential in dermatological applications, particularly for sensitive skin treatment. Future investigations may focus on optimizing formulations, understanding synergistic effects with other active ingredients, and exploring additional mechanisms of action. There is also growing interest in the differential biological activities of the cis and trans isomers, which could lead to more targeted applications in cosmetic and pharmaceutical products.
Comparative Analysis
Related Compounds and Structural Analogues
Several compounds share structural similarities with 4-Tert-butylcyclohexanol, including 4-Tert-butylcyclohexanone, which is formed by its oxidation . Other related compounds include various substituted cyclohexanols and cyclohexanones. The specific positioning of the tert-butyl group at the 4-position, combined with the hydroxyl functionality, creates a unique molecular entity with properties distinct from its structural analogues. Each of these related compounds possesses unique characteristics that make them suitable for specific applications.
Advantages in Specific Applications
The particular arrangement of functional groups in 4-Tert-butylcyclohexanol confers advantages in certain applications compared to related compounds. Its dual isomeric nature (cis and trans) provides flexibility in developing formulations with specific performance characteristics. The differential reactivity of these isomers, particularly in oxidation reactions, enables selective transformations that can be exploited in synthetic chemistry and industrial processes. Additionally, the emerging anti-inflammatory properties position it as a valuable ingredient in specialized skincare formulations.
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